molecular formula C18H16N2O4 B4576988 N-(2-hydroxy-5-methylphenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

N-(2-hydroxy-5-methylphenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No.: B4576988
M. Wt: 324.3 g/mol
InChI Key: GGUBRJOGGLUKNM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.11100700 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activities

Compounds structurally related to N-(2-hydroxy-5-methylphenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For instance, derivatives of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were created and showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as cancer therapeutic agents (Hassan, Hafez, & Osman, 2014).

Neuroprotective Effects

Research into the neuroprotective effects of related compounds has highlighted their potential in treating neurodegenerative diseases. A series of 5-aroylindolyl-substituted hydroxamic acids demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), decreasing the level of phosphorylation and aggregation of tau proteins. These compounds showed promise in ameliorating Alzheimer's disease phenotypes, indicating a potential pathway for therapeutic development (Lee et al., 2018).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from this compound precursors have shown significant anti-inflammatory and analgesic activities. These findings are particularly relevant in the search for new therapeutic agents that can provide relief from inflammation and pain with fewer side effects than traditional medications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enzyme Inhibition for Therapeutic Applications

The inhibition of enzymes such as carbonic anhydrases by isoxazole derivatives has been explored for its therapeutic potential in treating conditions like glaucoma and neuropathic pain. Studies on benzenesulfonamide-containing isoxazole compounds have revealed potent inhibition of carbonic anhydrase II and VII, enzymes involved in fluid secretion and nerve signaling, respectively. These findings suggest a role for these compounds in developing new treatments for eye diseases and pain management (Altuğ et al., 2017).

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-6-7-16(21)14(8-11)19-18(22)15-10-17(24-20-15)12-4-3-5-13(9-12)23-2/h3-10,21H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUBRJOGGLUKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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